2-(tert-Butoxy)-5-fluoroanisole
Description
The Strategic Importance of Anisole (B1667542) Frameworks in Chemical Synthesis
Anisole, or methoxybenzene, and its derivatives are fundamental scaffolds in organic synthesis. The methoxy (B1213986) group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, rendering the aromatic ring more susceptible to reaction than benzene (B151609) itself. nih.govrsc.org This property makes anisoles valuable precursors for the regioselective synthesis of polysubstituted aromatic compounds. rsc.orgresearchgate.net
The anisole framework is a key component in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and fragrances. nih.gov For instance, anisole is a precursor to synthetic anethole, a compound used in flavorings and fragrances. nih.gov In the pharmaceutical industry, the structural motif of anisole is found in various active pharmaceutical ingredients (APIs), contributing to the synthesis of analgesics and anti-inflammatory drugs. nih.gov The ether linkage in anisoles is generally stable, yet the methyl group can be cleaved under specific conditions to yield phenols, further expanding their synthetic utility. nih.gov
Research Context of Fluorinated Aromatic Ethers
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated aromatic ethers, a class that includes 2-(tert-Butoxy)-5-fluoroanisole, have garnered significant attention in medicinal chemistry and materials science. The introduction of fluorine can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which are all desirable characteristics for drug candidates.
The trifluoromethoxy group (-OCF₃), a prominent example of a fluorinated ether substituent, has seen a significant increase in its use in pharmaceuticals, including analgesics, anesthetics, and cardiovascular drugs. Research into α-fluorinated ethers has a history rooted in the development of non-flammable and effective inhalation anesthetics. The unique electronic properties conferred by fluorine atoms can lead to enhanced effectiveness and, in some cases, reduced side effects in bioactive molecules.
Role and Versatility of the tert-Butoxy (B1229062) Moiety in Advanced Synthetic Transformations
The tert-butoxy group, a bulky substituent derived from tert-butyl alcohol, plays a crucial role in modern organic synthesis. Its significant steric hindrance is often exploited to control the stereochemical outcome of reactions, to stabilize reactive intermediates, or to serve as a temporary protecting group for hydroxyl functionalities.
As a protecting group, the tert-butyl ether is valued for its stability under a range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. This allows for the selective deprotection of a hydroxyl group in the presence of other functional groups, a key strategy in the synthesis of complex molecules. Beyond its role as a protecting group, the steric bulk of the tert-butoxy group can direct reactions to less hindered sites on a molecule and can confer conformational rigidity, which is a useful feature in drug design and catalyst development. Recent research has even explored the functionalization of the typically inert C-H bonds of the tert-butyl group itself, opening new avenues for molecular design.
While detailed research findings on the specific synthesis and reactivity of this compound are not extensively documented in publicly available literature, its structure combines the key features discussed above. The interplay between the electron-donating methoxy group, the electronegative fluorine atom, and the sterically demanding tert-butoxy group suggests its potential as a unique building block in the synthesis of complex and potentially bioactive molecules. The properties of this compound can be inferred from the behavior of its constituent parts, such as 2-fluoroanisole (B128887) and other tert-butoxy substituted aromatics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15FO2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 |
InChI Key |
XUBAFUYEDWXBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations Involving 2 Tert Butoxy 5 Fluoroanisole
Reactivity Profiles of the tert-Butoxy (B1229062) Group
Selective Deprotection Mechanisms and Strategies
The selective removal of the tert-butyl group to reveal the corresponding phenol (B47542) is a common transformation. This deprotection is typically achieved under acidic conditions, where the mechanism involves protonation of the ether oxygen followed by the formation of a stable tert-butyl cation.
A variety of acidic reagents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial to ensure selectivity, particularly to avoid the cleavage of the adjacent methoxy (B1213986) group. Common deprotection strategies include the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, often in a suitable solvent such as dichloromethane (B109758) or methanol. organic-chemistry.org Milder, more selective methods can also be utilized, such as using aqueous phosphoric acid, which has been shown to be effective for the deprotection of tert-butyl ethers while tolerating other functional groups like methyl ethers. sioc-journal.cn
The general mechanism for the acid-catalyzed deprotection of the tert-butoxy group is as follows:
Protonation of the ether oxygen by an acid (H-A).
Cleavage of the carbon-oxygen bond to form a phenol and a stable tert-butyl carbocation.
The tert-butyl carbocation can then be trapped by a nucleophile or eliminated to form isobutylene.
Table 1: Common Reagents for Selective tert-Butoxy Group Deprotection
| Reagent | Typical Conditions | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt | Effective, but can sometimes lead to side reactions if not controlled. |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | A common and cost-effective method. |
| Aqueous Phosphoric Acid | Offers a milder and more environmentally benign alternative. sioc-journal.cn | |
| Selectfluor® | Acetonitrile, 50 °C | Has been shown to selectively deprotect N-Boc groups, suggesting potential for O-tBu deprotection under specific conditions. researchgate.netnih.gov |
| Perfluoro-tert-butanol | Dichloromethane | Can be used for selective deprotection in the presence of other acid-labile groups under specific conditions. numberanalytics.com |
Impact of Steric Hindrance from the tert-Butoxy Group on Reaction Stereoselectivity and Regioselectivity
The voluminous tert-butyl group exerts significant steric hindrance, which plays a crucial role in directing the outcome of reactions involving the aromatic ring. In electrophilic aromatic substitution reactions, for instance, the bulky nature of the tert-butoxy group at the ortho position can impede the approach of electrophiles to the adjacent C3 position. numberanalytics.comucalgary.castackexchange.com
This steric hindrance generally leads to a preference for substitution at the less encumbered positions of the aromatic ring. echemi.comnih.gov For 2-(tert-butoxy)-5-fluoroanisole, electrophilic attack would be expected to favor the C6 and C4 positions, which are ortho and para to the activating methoxy group, respectively, over the sterically hindered C3 position. The large size of the tert-butyl group can therefore enhance the regioselectivity of such reactions. stackexchange.com
Influence of the Fluoro Substituent on Aromatic Reactivity
The fluorine atom at the C5 position introduces a combination of electronic effects that modulate the reactivity of the aromatic ring.
Electronic Effects and Their Modulation of Aromatic Ring Functionalization
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution compared to a non-fluorinated analogue. However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system through resonance (+M effect), which is an activating effect.
In the case of electrophilic aromatic substitution, the resonance effect of fluorine directs incoming electrophiles to the ortho and para positions. In this compound, the fluorine is meta to the strongly activating methoxy and tert-butoxy groups. Its primary electronic influence on incoming electrophiles will be its deactivating inductive effect, which is somewhat counteracted by the strong activation from the oxygen-containing substituents. The directing effects of the methoxy and tert-butoxy groups will likely dominate, guiding substitution to the C4 and C6 positions.
Directed Ortho Metalation (DOM) in Fluorinated Anisoles
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The methoxy group is a well-known DMG.
In this compound, both the methoxy and tert-butoxy groups can potentially direct metalation. The methoxy group would direct lithiation to the C3 position. However, this position is sterically hindered by the adjacent tert-butoxy group. The tert-butoxy group itself could also act as a DMG, directing metalation to the C3 position. The fluorine atom can also act as a DMG, although it is generally considered a weaker directing group than a methoxy group.
Given the steric hindrance at C3, an alternative site for metalation is C6, which is ortho to the methoxy group on the other side. However, the directing ability of the methoxy group is typically stronger for the more acidic, sterically accessible proton. The outcome of a DoM reaction on this substrate would likely be a mixture of products or require carefully optimized conditions to achieve selectivity.
Transformations at the Methoxy Group and Aromatic Ring
Beyond deprotection of the tert-butoxy group, other transformations can be envisaged for this compound.
Cleavage of the methyl ether to the corresponding phenol can be achieved using strong reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). However, these conditions would also cleave the tert-butyl ether. Selective cleavage of the methyl ether in the presence of a tert-butyl ether is challenging but can sometimes be achieved under specific nucleophilic conditions.
Further functionalization of the aromatic ring can be accomplished through various electrophilic substitution reactions. Based on the combined directing effects of the substituents, electrophiles are most likely to be introduced at the C4 and C6 positions. For example, halogenation, nitration, or Friedel-Crafts reactions would be expected to yield primarily the 4- and 6-substituted products. The steric bulk of the tert-butoxy group would likely favor substitution at the C4 position, which is para to the methoxy group and less sterically hindered than the C6 position.
Cleavage and Derivatization of the Methoxy Ether
The selective cleavage of the methoxy group in this compound is a critical step for further functionalization, yielding 4-fluoro-2-(tert-butoxy)phenol. Aryl methyl ethers are generally robust, but their cleavage can be achieved under specific, often harsh, conditions using strong acids or Lewis acids.
Research Findings:
The cleavage of aryl methyl ethers typically proceeds via nucleophilic substitution (SN2) or, in cases where a stable carbocation can be formed, an SN1-type mechanism. For anisole (B1667542) derivatives, strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed. The reaction involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion.
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers and often offer milder reaction conditions compared to mineral acids. Another approach involves the use of aluminum chloride (AlCl₃), particularly in the context of Friedel-Crafts reactions. For instance, the selective cleavage of one methoxy group in 2,6-dimethoxyphenol (B48157) is proposed to occur through a "double complex" with AlCl₃, which significantly increases the electrophilicity of the methyl carbon, facilitating its removal. nih.gov A similar mechanism could be envisioned for this compound.
Following the cleavage of the methoxy ether to the corresponding phenol, derivatization can be readily achieved. The resulting hydroxyl group can undergo a variety of reactions, such as esterification or etherification, to introduce new functional groups.
Table 1: Representative Conditions for Methoxy Ether Cleavage
| Reagent | Conditions | Product |
|---|---|---|
| HBr | Acetic acid, reflux | 4-fluoro-2-(tert-butoxy)phenol |
| BBr₃ | Dichloromethane, 0 °C to rt | 4-fluoro-2-(tert-butoxy)phenol |
| AlCl₃/Acyl Chloride | CS₂, elevated temp. | Acylated phenol derivative |
This table presents plausible reaction conditions based on general methods for aryl methyl ether cleavage. Specific experimental data for this compound is not available in the provided search results.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated Derivatives of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Halogenated derivatives of this compound, such as the bromo or iodo analogues, are ideal substrates for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. fishersci.comharvard.eduyoutube.com This reaction is widely used for the synthesis of biaryl compounds and tolerates a wide range of functional groups. fishersci.com For a halogenated derivative of this compound, a Suzuki coupling would introduce a new aryl or vinyl substituent.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example |
|---|---|
| Aryl Halide | Bromo-2-(tert-butoxy)-5-fluoroanisole |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane, or DMF |
This table illustrates general conditions for the Suzuki-Miyaura reaction, adaptable for derivatives of the title compound. youtube.commdpi.com
Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes and conjugated systems. nih.govsoton.ac.uk The copper(I) co-catalyst is a hallmark of the classical Sonogashira reaction, although copper-free versions have also been developed. nih.govorganic-chemistry.org
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example |
|---|---|
| Aryl Halide | Iodo-2-(tert-butoxy)-5-fluoroanisole |
| Alkyne | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF |
This table shows representative conditions for the Sonogashira coupling reaction. soton.ac.ukresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to accommodate a broad scope of substrates. wikipedia.orgorganic-chemistry.org
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example |
|---|---|
| Aryl Halide | Chloro-2-(tert-butoxy)-5-fluoroanisole |
| Amine | Morpholine or Diphenylamine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, or tBu₃P |
| Base | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
This table outlines general conditions for the Buchwald-Hartwig amination, which can be applied to derivatives of the title compound. libretexts.orgtcichemicals.com
Investigations into Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For derivatives of this compound, the Fries rearrangement is a plausible and synthetically useful transformation.
Fries Rearrangement:
The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as AlCl₃. sigmaaldrich.com The reaction typically yields a mixture of ortho and para isomers, with the product distribution being influenced by factors like temperature and solvent. sigmaaldrich.commdpi.com
In the context of this compound, the methoxy group would first be cleaved to yield 4-fluoro-2-(tert-butoxy)phenol. This phenol can then be acylated to form a phenolic ester. Subjecting this ester to Fries rearrangement conditions would lead to the migration of the acyl group to the aromatic ring, producing acylated phenol derivatives. Given the substitution pattern, the acyl group would be directed to the positions ortho and para to the hydroxyl group.
Plausible Fries Rearrangement of an Acetyl Derivative:
Starting Material: 4-Fluoro-2-(tert-butoxy)phenyl acetate (B1210297)
Reaction: Treatment with AlCl₃ in a suitable solvent.
Potential Products:
1-(5-Fluoro-2-hydroxy-3-(tert-butoxy)phenyl)ethan-1-one (ortho-rearrangement)
1-(2-Fluoro-5-hydroxy-4-(tert-butoxy)phenyl)ethan-1-one (para-rearrangement)
The regioselectivity of the rearrangement would depend on the specific reaction conditions. Low temperatures generally favor the formation of the para isomer, while higher temperatures tend to yield the ortho product. mdpi.com
Studies on the Stability and Degradation Pathways of the Compound under Various Conditions
The stability of this compound is crucial for its handling, storage, and potential applications. Its degradation can occur through various chemical or biological pathways.
Chemical Stability:
The compound contains two ether linkages, a methoxy group and a tert-butoxy group. Ether linkages are generally stable to many reagents but can be cleaved by strong acids. organic-chemistry.org The tert-butyl ether is particularly susceptible to acid-catalyzed cleavage due to the formation of the stable tert-butyl carbocation. organic-chemistry.org The aromatic fluorine atom is generally stable and does not participate in reactions under typical conditions.
Biodegradation Pathways:
For substituted phenols and anisoles, common initial steps in degradation include:
O-Demethylation: The cleavage of the methoxy group to form the corresponding phenol is a common initial step in the microbial degradation of anisoles.
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring is a frequent activation step.
Side-Chain Oxidation: The tert-butyl group could potentially be a site for oxidative attack.
Studies on the degradation of 4-tert-butylphenol (B1678320) by bacteria like Sphingobium fuliginis have shown that the process begins with hydroxylation to form 4-tert-butylcatechol, which is then subjected to a meta-cleavage pathway. nih.gov A similar pathway could be relevant for the degradation of the phenolic derivative of this compound. The presence of the fluorine atom may influence the rate and regioselectivity of microbial attack.
Applications of 2 Tert Butoxy 5 Fluoroanisole As a Synthetic Intermediate in Research
Role as a Building Block for Complex Organic Scaffolds
The strategic placement of functional groups in 2-(tert-Butoxy)-5-fluoroanisole allows for its elaboration into a wide array of more complex structures. The interplay between the electron-donating methoxy (B1213986) group, the sterically demanding tert-butoxy (B1229062) group, and the electron-withdrawing fluorine atom governs the regioselectivity of subsequent chemical transformations, making it a predictable and reliable starting material.
Precursor in the Synthesis of Diverse Fluorinated Aromatic Compounds
The presence of a fluorine atom on the aromatic ring of this compound makes it an important precursor for the synthesis of other fluorinated aromatic compounds. Fluorine-containing molecules often exhibit unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, which are highly desirable in medicinal chemistry and materials science. While direct research on this compound as a precursor is not extensively documented in publicly available literature, the principles of aromatic substitution reactions suggest its potential utility. The existing functional groups can direct the introduction of additional substituents onto the aromatic ring, and the tert-butoxy group can be selectively cleaved under acidic conditions to reveal a hydroxyl group, providing a handle for further functionalization. This strategic deprotection allows for the sequential introduction of different functionalities, leading to the creation of a diverse library of fluorinated aromatic compounds.
Intermediate in the Construction of Fused-Ring Systems and Heterocycles
The synthesis of fused-ring systems and heterocycles is a cornerstone of modern organic chemistry, as these structural motifs are prevalent in a vast number of natural products and synthetic compounds with significant biological activity. While specific examples detailing the use of this compound in the construction of such systems are not widely reported, its structure suggests potential pathways for these transformations. For instance, the aromatic ring of this compound could serve as the foundation for the annulation of additional rings. Methodologies such as transition metal-catalyzed cross-coupling reactions or electrophilic aromatic substitution could be employed to introduce functionalities that can then participate in cyclization reactions, leading to the formation of benzo-fused heterocycles. The synthesis of various heterocyclic compounds, including those containing sulfur, often utilizes fluorinated building blocks. nih.gov The development of methods for constructing heterocycles from readily available starting materials is an active area of research. researchgate.netchemmethod.com
Chiral Auxiliary or Precursor for Stereoselective Synthesis
The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for the development of enantiomerically pure pharmaceuticals. Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov While there is no direct evidence in the reviewed literature of this compound itself acting as a chiral auxiliary, its potential as a precursor to chiral molecules is plausible. For instance, functionalization of the aromatic ring could introduce a prochiral center, which could then be resolved or subjected to an asymmetric transformation to yield a chiral product. The principles of asymmetric synthesis often rely on the use of chiral building blocks derived from readily available starting materials. cuny.edu
Utilization in Agrochemical Research and Development
The search for new and effective agrochemicals is a continuous effort to address the challenges of food production and crop protection. The introduction of fluorine into agrochemical candidates can significantly enhance their biological activity and metabolic stability.
Preparation of Novel Agrochemical Intermediates with Modified Bioactivity Profiles
While specific studies detailing the use of this compound in the synthesis of agrochemicals are not prominent in the available literature, its structural motifs are relevant to this field. The fluoroanisole substructure is present in some commercial herbicides and fungicides. The tert-butoxy group can act as a protecting group or a lipophilic moiety that can influence the compound's transport and interaction with biological targets. By modifying the structure of this compound, for example, by introducing different substituents on the aromatic ring or by transforming the existing functional groups, it is conceivable that novel agrochemical intermediates with modified bioactivity profiles could be generated.
Contributions to Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates is a critical step in the drug discovery and development process. The use of well-defined building blocks allows for the efficient and modular construction of complex drug molecules.
Precursors to Scaffolds for Drug Discovery (focusing on chemical transformations)
The 5-fluoro-2-methoxyphenyl moiety is a key component in the synthesis of various molecular scaffolds with potential biological activity. The precursor, 5-Fluoro-2-methoxyphenol (B1362261), can undergo several chemical transformations to build these scaffolds.
One common reaction is the etherification of the phenolic hydroxyl group. For instance, 5-fluoro-2-methoxyphenol can be reacted with ethylene (B1197577) carbonate in the presence of potassium carbonate to yield 2-(5-fluoro-2-methoxyphenoxy)ethanol (B8374637) prepchem.com. This transformation adds a flexible hydroxyethyl (B10761427) chain, creating a new, more complex intermediate that can be further modified.
While direct research on this compound is limited, related structures highlight the utility of its core. A structurally similar compound, 5-fluoro-2-methoxybenzoic acid, serves as a precursor for synthesizing benzamide (B126) derivatives that have shown activity as inhibitors of HIV-1 integrase, an essential enzyme for viral replication smolecule.com. This demonstrates the value of the 5-fluoro-2-methoxyphenyl scaffold in developing antiviral agents smolecule.com. The synthesis of these derivatives involves transformations of the carboxylic acid group, but the core aromatic structure is what positions the interacting moieties correctly.
Another example from medicinal chemistry is the use of 2-methoxy-5-fluorouracil as a starting material for the antifungal drug 5-flucytosine google.com. This involves a series of reactions, including chlorination and amination, to build the final pyrimidine-based drug google.com. This underscores the importance of the fluoro-methoxy-substituted aromatic (and heteroaromatic) systems in constructing bioactive molecules.
Table 1: Chemical Transformations of the 5-Fluoro-2-methoxyphenyl Scaffold
| Precursor | Reagents | Product | Application Area |
|---|---|---|---|
| 5-Fluoro-2-methoxyphenol | Ethylene carbonate, K₂CO₃ | 2-(5-fluoro-2-methoxyphenoxy)ethanol | Synthetic Intermediate |
| 5-Fluoro-2-methoxybenzoic acid | Saturated ketones (with Ir/Cu catalysts) | Phthalides | Dye Synthesis |
| 5-Fluoro-2-methoxybenzoic acid | Various (multi-step synthesis) | Benzamide derivatives | HIV-1 Integrase Inhibitors smolecule.com |
Strategies for Functionalization and Diversification of Lead Compounds
Late-stage functionalization is a key strategy in medicinal chemistry to rapidly generate analogs of a lead compound to optimize its properties. The this compound molecule is designed for such synthetic strategies. The tert-butoxy group acts as a temporary protecting group for the highly reactive phenolic hydroxyl.
This protection allows chemists to perform reactions on other parts of the molecule, such as the aromatic ring, without interference from the phenol (B47542). Once the desired modifications are made, the tert-butyl group can be selectively removed under acidic conditions to reveal the hydroxyl group. This newly exposed functional group can then be used for further diversification, for example, by forming ethers, esters, or other derivatives to explore structure-activity relationships.
The fluorine atom also plays a critical role. It can modify the electronic properties of the molecule and can provide a site for metabolic stability or enhanced binding interactions with biological targets smolecule.com. The presence of fluorine can significantly influence the acidity (pKa) of the nearby phenol, affecting its reactivity and interaction profile.
Application in Materials Science Research
While the primary documented utility of the 5-fluoro-2-methoxyphenyl scaffold lies in organic and medicinal chemistry, the structural features suggest potential, albeit underexplored, applications in materials science.
Monomer or Intermediate for the Synthesis of Functional Polymers
There is no specific evidence in the searched literature of this compound or 5-fluoro-2-methoxyphenol being used as a monomer in polymerization reactions. However, phenols are a well-known class of monomers for producing phenolic resins (phenol-formaldehyde resins) and other polymers like polycarbonates and polyesters.
Hypothetically, 5-fluoro-2-methoxyphenol could be used to synthesize novel fluorinated polymers. Fluoropolymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The fluorine and methoxy groups would impart specific functionalities to the resulting polymer chain.
Precursor for Advanced Materials with Specific Electronic or Optical Properties
The incorporation of fluorine into organic molecules is a common strategy for tuning their electronic and optical properties acs.org. The high electronegativity of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of a molecule. This can be advantageous in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
No specific studies were found that utilize this compound for such applications. However, fluorinated aromatic compounds are a broad area of research in materials science. It is plausible that derivatives of the 5-fluoro-2-methoxyphenyl scaffold could be investigated as components of liquid crystals, organic semiconductors, or other functional materials. The specific substitution pattern could influence molecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices.
Table 2: Properties of the Core Scaffold: 5-Fluoro-2-methoxyphenol
| Property | Value | Source |
|---|---|---|
| CAS Number | 72955-97-6 | lookchem.comchemicalbook.com |
| Molecular Formula | C₇H₇FO₂ | lookchem.comsigmaaldrich.com |
| Molecular Weight | 142.13 g/mol | lookchem.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Boiling Point | 223 °C | lookchem.com |
| Flash Point | 111 °C | lookchem.com |
| Density | 1.224 g/cm³ | lookchem.com |
Future Research Directions and Emerging Trends in the Study of 2 Tert Butoxy 5 Fluoroanisole
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, including 2-(tert-Butoxy)-5-fluoroanisole. acs.orgyoutube.comunibo.it Future research will prioritize the development of synthetic pathways that are not only efficient but also minimize waste and environmental impact. researchgate.net
Key areas of focus include:
Catalytic Processes: A shift away from stoichiometric reagents towards catalytic methods is anticipated. The use of catalysts, especially those based on abundant and non-toxic metals, can significantly improve the atom economy of a reaction, a measure of how many atoms from the starting materials are incorporated into the final product. nih.govresearchgate.net
Renewable Feedstocks: Investigating the use of bio-based starting materials to produce this compound and its precursors is a growing area of interest. youtube.com This approach aligns with the broader goal of transitioning away from petroleum-based chemical production. acs.org
Solvent Selection: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into alternative, greener solvents, such as supercritical fluids or aqueous-based systems, for the synthesis of fluoroanisole derivatives is expected to intensify. youtube.comunibo.it
Process Optimization: Efforts will be made to streamline synthetic routes, reducing the number of steps and purification procedures required. youtube.com This not only conserves resources but also decreases the generation of waste. worktribe.com A well-designed synthesis with high atom economy will incorporate the majority of the atoms from the reactants into the desired product. mdpi.comrsc.org
Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations
Unlocking the full synthetic potential of this compound involves exploring its reactivity in novel chemical transformations. The unique electronic properties conferred by the tert-butoxy (B1229062) and fluorine substituents can lead to unexpected and valuable chemical behavior.
Emerging research directions may include:
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the aromatic ring or the tert-butyl group would represent a highly atom-economical and efficient way to create more complex molecules.
Asymmetric Catalysis: The development of catalytic systems that can introduce chirality into molecules derived from this compound is a significant area of interest, particularly for applications in medicinal chemistry. rsc.org
Photoredox and Electrocatalysis: These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods, opening up new avenues for the derivatization of this compound.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. worktribe.com Exploring enzymatic transformations of this compound could lead to the development of highly efficient and sustainable synthetic processes.
Advanced Multiscale Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. mdpi.com
Future applications in the study of this compound will likely involve:
Reaction Prediction: Machine learning algorithms and quantum mechanical calculations can be used to predict the feasibility and outcome of new reactions involving this compound, saving time and resources in the laboratory. rsc.orgresearchgate.netucla.edu These predictive models can help chemists prioritize experiments and focus on the most promising synthetic routes. neurips.cc
Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions, helping researchers to understand how transformations occur at the molecular level and to design more efficient catalysts and reaction conditions.
Property Prediction: The physicochemical and pharmacokinetic properties of derivatives of this compound can be predicted using computational methods, aiding in the design of new molecules with desired characteristics. nih.gov
Integration of the Compound into Automated Synthesis and High-Throughput Experimentation Platforms
The automation of chemical synthesis and analysis is revolutionizing the way chemical research is conducted. nih.govnih.govresearchgate.netmdpi.com Integrating this compound into these platforms will accelerate the discovery of new reactions and the optimization of existing processes.
Key aspects of this integration include:
High-Throughput Screening: Automated systems can be used to rapidly screen a large number of reaction conditions, catalysts, and substrates, allowing for the efficient discovery of new transformations and the optimization of reaction yields. researchgate.netnih.govscienceintheclassroom.orgchemrxiv.org
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and control over reaction parameters. The development of flow-based syntheses of this compound and its derivatives is a promising area of research.
Data-Driven Discovery: The large datasets generated by high-throughput experimentation can be analyzed using machine learning algorithms to identify trends and correlations that may not be apparent from traditional experimental approaches. nih.govchemrxiv.org This data-driven approach can guide the design of new experiments and accelerate the pace of discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(tert-Butoxy)-5-fluoroanisole, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or protective group strategies. For example, tert-butoxy groups can be introduced via alkylation of phenolic intermediates using tert-butyl halides or tert-butyl carbonates under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates like 5-fluoro-2-hydroxyanisole may require fluorination via electrophilic substitution or diazotization. Characterization relies on NMR (¹H/¹³C), LC-MS, and IR spectroscopy to confirm regioselectivity and purity. For structural validation, compare experimental data with computed InChI/SMILES descriptors from databases like PubChem .
Q. How does the tert-butoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The tert-butoxy group enhances steric protection against hydrolysis, as demonstrated in structurally analogous ethers like 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid derivatives . Stability tests involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C, followed by HPLC monitoring. Under acidic conditions, cleavage of the tert-butoxy group may occur, forming 5-fluoro-2-hydroxyanisole as a degradation product .
Q. What analytical techniques are critical for distinguishing this compound from its positional isomers?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential. HRMS confirms the molecular formula (C₁₁H₁₅FO₂), while ¹⁹F NMR identifies the fluorine environment (e.g., para vs. meta substitution). Chromatographic separation using reversed-phase HPLC with C18 columns and acetonitrile/water gradients resolves positional isomers like 4-fluoro-2-tert-butyloxyanisole (CAS 1121586-32-0) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the tert-butoxy group in sterically hindered environments?
- Methodological Answer : Microwave-assisted synthesis or phase-transfer catalysis (PTC) improves yields. For example, using tetrabutylammonium bromide (TBAB) as a PTC agent in biphasic systems (H₂O/toluene) enhances tert-butylation efficiency. Reaction monitoring via in situ FTIR or Raman spectroscopy helps identify kinetic bottlenecks, such as incomplete deprotonation of phenolic intermediates .
Q. What strategies mitigate contradictions in reported spectral data for tert-butoxy-fluoroanisole derivatives?
- Methodological Answer : Cross-validate data across multiple databases (e.g., PubChem, CAS Common Chemistry) and replicate experiments under standardized conditions. For instance, discrepancies in ¹H NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Computational chemistry tools (e.g., DFT calculations for NMR chemical shifts) resolve ambiguities .
Q. How do electronic effects of the tert-butoxy and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer : The tert-butoxy group is strongly electron-donating (+I effect), activating the ring toward EAS at the ortho/para positions. However, the electron-withdrawing fluoro group (-I effect) deactivates the ring, creating regioselective competition. Competitive nitration or halogenation experiments, followed by LC-MS/MS analysis, reveal dominant substitution patterns. Computational modeling (e.g., Fukui indices) predicts reactive sites .
Q. What are the challenges in detecting and quantifying trace by-products during large-scale synthesis?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) identifies non-UV-active by-products like tert-butanol. For quantification, isotope dilution mass spectrometry (IDMS) with deuterated internal standards ensures precision, particularly for low-abundance species (e.g., <0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
